

Tilorone: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential

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Compound of Interest

Compound Name: Tilorone bis(propyl iodide)

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Abstract

Tilorone, a synthetic, small-molecule, orally active agent, has a rich history spanning over five decades. Initially discovered in the United States, it gained prominence in Russia and neighboring countries as a broad-spectrum antiviral and immunomodulatory drug.^{[1][2][3]} This technical guide provides an in-depth overview of Tilorone, with a focus on its dihydrochloride salt, the most extensively studied form. The document details its discovery, synthesis, multifaceted mechanism of action, pharmacokinetic profile, and therapeutic applications. Particular emphasis is placed on its role as an interferon inducer via the RIG-I signaling pathway and its lysosomotropic properties. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for the scientific community.

Discovery and History

Tilorone was the first synthetic, small-molecule compound identified as an orally active interferon inducer.^[4] It was originally synthesized and developed at the pharmaceutical company Merrell Dow in the United States.^[1] Despite its American origins, Tilorone has been predominantly used and studied in Russia and other countries of the former Soviet Union, where it is marketed under trade names such as Amixin and Lavomax.^{[4][5]} In the mid-1970s, it was synthesized in Ukraine and named Amixin.^[6] For the past 50 years, it has been clinically used as an antiviral agent in Russia and Ukraine.^{[1][7]} Human clinical studies in these regions have evaluated Tilorone for the treatment of acute respiratory viral infections, demonstrating

significant improvements in patient outcomes.[1] However, it has not been evaluated under the stringent guidelines of the FDA.[1][5]

Chemical Properties and Synthesis

The most common form of Tilorone is its dihydrochloride salt. A 2024 patent application has described methods for preparing other salts, including bromide, iodide, fluoride, citrate, oxalate, maleate, phosphate, tartrate, triflate, trifluoroacetate, and tetrafluoroborate, suggesting the potential for "**Tilorone bis(propyl iodide)**" as a possible, though not historically prevalent, formulation.[8]

The synthesis of Tilorone dihydrochloride has been a subject of research to improve its efficiency for large-scale production. A key intermediate in its synthesis is 2,7-dihydroxy-9H-fluoren-9-one.[9][10]

Synthetic Pathway Overview

A common synthetic route involves the following key steps:

- Preparation of 4,4'-dihydroxy-[1,1'-biphenyl]-2-carboxylic acid: This intermediate is synthesized from 9H-fluorene.[9]
- Esterification: Methyl esterification of the carboxylic acid is carried out to facilitate the subsequent cyclization.[9]
- Cyclization to 2,7-Dihydroxy-9H-fluoren-9-one: The esterified intermediate is then cyclized to form the core fluorenone structure.[9]
- Alkylation: The final step involves the substitution of the hydroxyl groups with 2-(diethylamino)ethyl chains to yield Tilorone, which is then converted to its dihydrochloride salt.[9]

Mechanism of Action

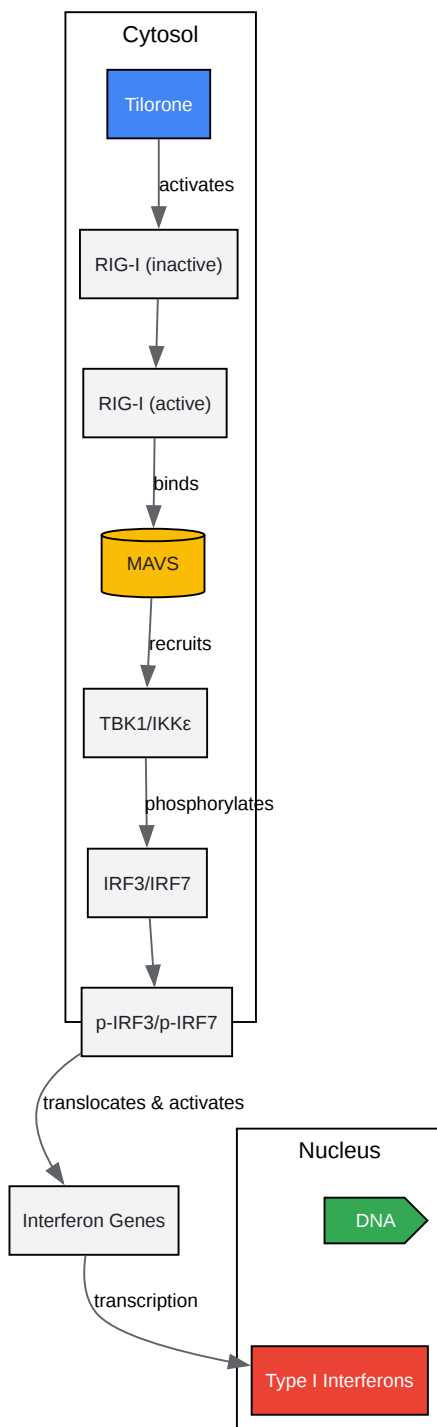
Tilorone exhibits a dual mechanism of action, primarily functioning as an inducer of the innate immune response and also acting as a lysosomotropic agent.

Interferon Induction via RIG-I Signaling Pathway

Tilorone is a potent inducer of interferon (IFN), which is a key component of the host's antiviral defense.^[7] The proposed mechanism involves the activation of the RIG-I-like receptor (RLR) signaling pathway.^[1] RIG-I is a cytosolic pattern recognition receptor that detects viral RNA.^[11] While the precise interaction is still under investigation, it is hypothesized that Tilorone activates this pathway, leading to the production of type I interferons.^[1] Microscale thermophoresis data indicates a low-affinity binding of Tilorone to the human viral RNA sensor RIG-I.^{[1][7]}

Upon activation, RIG-I interacts with the mitochondrial antiviral-signaling protein (MAVS).^[12] This interaction initiates a signaling cascade that involves the recruitment of various adaptor proteins and kinases, including TBK1 and IKK ϵ .^{[12][13]} These kinases then phosphorylate and activate the transcription factors IRF3 and IRF7, which translocate to the nucleus and induce the expression of type I interferons.^[12]

Tilorone-Induced RIG-I Signaling Pathway

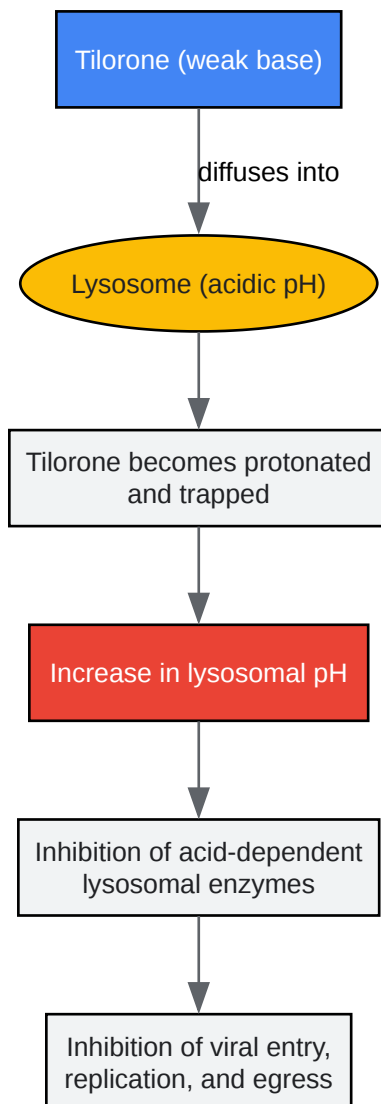
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Caption: Tilorone-induced RIG-I signaling pathway leading to interferon production.

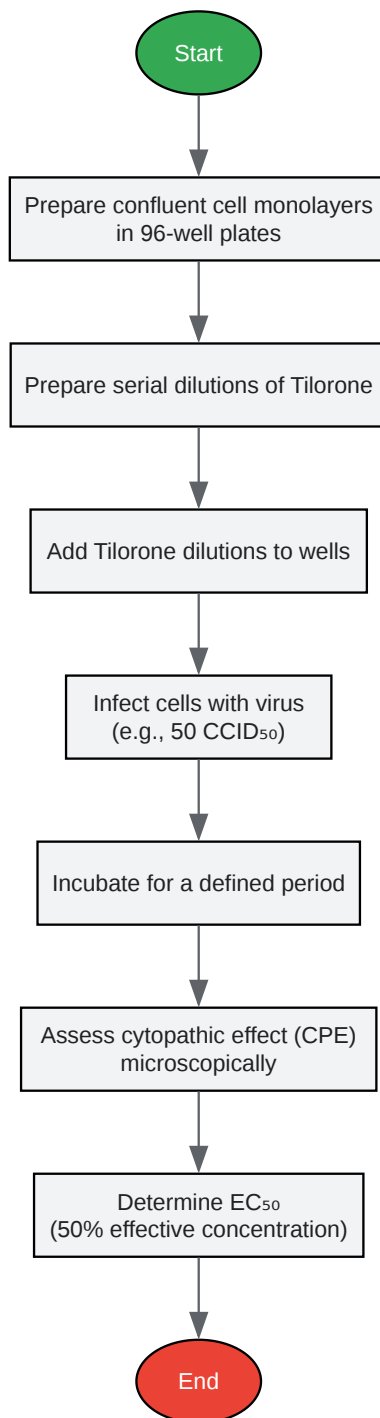
Lysosomotropic Activity

Tilorone is a cationic amphiphilic compound that accumulates in acidic cellular compartments like lysosomes.^[14] This accumulation raises the intralysosomal pH, thereby inhibiting the activity of acid-dependent lysosomal enzymes.^{[1][14]} This disruption of lysosomal function can interfere with viral entry, replication, and egress, as many viruses rely on endosomal and lysosomal pathways for these processes.^[1] Tilorone has been shown to induce the storage of sulfated glycosaminoglycans and enhance the secretion of precursor forms of lysosomal enzymes in fibroblasts.^[14]

Lysosomotropic Mechanism of Tilorone



Workflow for CPE Inhibition Assay

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